BenchChemオンラインストアへようこそ!

Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)-

Epigenetic regulation LSD1/KDM1A inhibition Cancer chemotherapy

Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- (CAS 103168-78-1) is a synthetic phenothiazine derivative that belongs to the piperazine-substituted subclass of first-generation antipsychotics. It has the molecular formula C₂₅H₂₇N₃S and a molecular weight of 401.57 g·mol⁻¹.

Molecular Formula C25H27N3S
Molecular Weight 401.6 g/mol
CAS No. 103168-78-1
Cat. No. B12729249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)-
CAS103168-78-1
Molecular FormulaC25H27N3S
Molecular Weight401.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN2C3=CC=CC=C3SC4=CC=CC=C42)CC5=CC=CC=C5
InChIInChI=1S/C25H27N3S/c1-2-8-21(9-3-1)20-27-16-14-26(15-17-27)18-19-28-22-10-4-6-12-24(22)29-25-13-7-5-11-23(25)28/h1-13H,14-20H2
InChIKeyFDKWHSBJESCTKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- (CAS 103168-78-1): A Benzylpiperazine Phenothiazine with Antipsychotic and LSD1-Inhibitory Activity


Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- (CAS 103168-78-1) is a synthetic phenothiazine derivative that belongs to the piperazine-substituted subclass of first-generation antipsychotics . It has the molecular formula C₂₅H₂₇N₃S and a molecular weight of 401.57 g·mol⁻¹ . It is being investigated for its dual pharmacological profile: classic neuroleptic activity via dopamine D₂ and serotonin 5-HT₂A receptor blockade, combined with nanomolar inhibition of lysine-specific demethylase 1 (LSD1) that may confer antineoplastic potential [1]. The compound is soluble in organic solvents such as chloroform and methanol and is sensitive to light .

Why Generic Substitution Among Piperazine Phenothiazines Fails: Structural Differentiation Driven by the 4-Benzylpiperazine Moiety


Piperazine phenothiazines are not interchangeable pharmacophores. Subtle modifications to the N¹⁰ side chain—alkyl vs. benzyl vs. trifluoromethyl substitution—radically alter dopamine D₂, serotonin 5-HT₂A/5-HT₇, and histamine H₁ receptor occupancy ratios, thereby modifying clinical efficacy, extrapyramidal symptom liability, and metabolic side-effect profiles [1]. The 4-benzylpiperazine moiety present in this compound also introduces LSD1 inhibitory potency that is absent in the aliphatic or ethanol-piperazine analogues, making generic substitution particularly hazardous in applications where epigenetic modulation is desired [2].

Quantitative Differentiation Evidence: Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- (CAS 103168-78-1)


LSD1 Inhibitory Potency: 122-Fold Improvement Over Chlorpromazine

In a TR-FRET-based enzymatic assay conducted at pH 7.4 and 2 °C, 10-[2-(4-benzylpiperazin-1-yl)ethyl]phenothiazine inhibited recombinant human LSD1 with an IC₅₀ of 42 nM [1]. By comparison, the prototypical phenothiazine antipsychotic chlorpromazine was characterized as an LSD1 inhibitor with an IC₅₀ of 5.135 μM (5 135 nM) in a similar enzymatic assay [2]. This represents an ~122-fold enhancement in inhibitory potency.

Epigenetic regulation LSD1/KDM1A inhibition Cancer chemotherapy

Serotonin 5-HT₇ Receptor Affinity: Ki = 316 nM in Recombinant Human Receptors

In competitive radioligand displacement experiments using [³H]LSD on HEK cell membranes expressing human 5-HT₇ receptors, the compound displayed a binding affinity (Kᵢ) of 316 nM after 1.5 h incubation [1]. This moderate affinity places it within the range typical of piperazine phenothiazines (Kᵢ 10–1 000 nM), and contrasts with aliphatic phenothiazines such as chlorpromazine which exhibit substantially weaker 5-HT₇ binding.

Serotonin receptor pharmacology 5-HT₇ antagonism CNS drug profiling

Neurite Outgrowth Promotion: Class-Level Neuroprotective Potential

Patent US20060276460 discloses that piperazine phenothiazines as a class, exemplified by flufenazine, promote significant neurite outgrowth of CNS neurons cultured on glial-derived inhibitory substrates, an effect not observed with non-piperazine antipsychotics [1]. A chemical-genetic screen independently identified trifluoperazine and other piperazine phenothiazines as autophagy enhancers that rescue PINK1 deficiency in zebrafish and human cell models of Parkinson’s disease [2]. Although compound-specific data for 10-[2-(4-benzylpiperazin-1-yl)ethyl]phenothiazine in neurite outgrowth assays have not yet been published, the conserved benzylpiperazine pharmacophore is consistent with the structural determinants responsible for this class-level neuroprotective activity.

Neuroprotection Neurite outgrowth Parkinson’s disease

Physicochemical Profile: Optimized Polar Surface Area for CNS Bioavailability

The compound has a topological polar surface area (TPSA) of 35.02 Ų and a molecular weight of 401.57 g·mol⁻¹ , placing it within the favorable range for passive blood-brain barrier penetration (commonly <90 Ų and <500 Da). Its benzyl substituent confers a moderate lipophilicity profile (cLogP estimated at ~4.0–4.5) that is intermediate between the highly lipophilic chlorpromazine (cLogP ~5.2, TPSA 31.8 Ų) and the more polar fluphenazine (cLogP ~3.5, TPSA ~35.0 Ų). This balanced lipophilicity may reduce non-specific tissue accumulation while maintaining adequate CNS exposure.

ADME properties Blood-brain barrier penetration Drug-likeness

Application Scenarios for Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- (CAS 103168-78-1)


Lead Compound for Epigenetic Cancer Therapy Targeting LSD1

The compound’s 42 nM IC₅₀ against LSD1—122-fold more potent than chlorpromazine [1]—positions it as a promising starting point for the design of dual-targeting agents that combine antipsychotic D₂ blockade with LSD1-mediated epigenetic reprogramming in acute myeloid leukemia or gastric cancers where LSD1 is overexpressed.

Tool Compound for Serotonin 5-HT₇ Receptor Studies

With a Ki of 316 nM at the human 5-HT₇ receptor [2], the compound serves as a moderately potent probe for investigating 5-HT₇-mediated pathways in neuropsychiatric and cognitive research, particularly when compared to chlorpromazine which lacks meaningful 5-HT₇ affinity.

Neuroprotective Drug Discovery in Parkinson’s Disease Models

Based on class-level evidence that piperazine phenothiazines enhance autophagy and rescue PINK1 deficiency [3], this compound could be evaluated in zebrafish and cellular models of Parkinson’s disease to determine whether the 4-benzyl substitution preserves or enhances the neuroprotective phenotype relative to fluphenazine and trifluoperazine.

Reference Standard in Analytical Method Development for Phenothiazines

The well-defined physicochemical profile (TPSA 35.02 Ų, MW 401.57, density 1.191 g·cm⁻³) makes the compound suitable as a reference standard for HPLC/LC-MS method development and for studying structure-retention relationships in reversed-phase chromatographic systems of piperazine-substituted phenothiazines.

Quote Request

Request a Quote for Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.